molecular formula C9H18ClNO2 B2711074 2-[(oxolan-2-yl)methyl]morpholine hydrochloride CAS No. 2228082-53-7

2-[(oxolan-2-yl)methyl]morpholine hydrochloride

Cat. No.: B2711074
CAS No.: 2228082-53-7
M. Wt: 207.7
InChI Key: DBYJTLBHVIJVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(oxolan-2-yl)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69 g/mol It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride typically involves the reaction of tetrahydrofuran-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product undergoes rigorous quality control to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(oxolan-2-yl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

2-[(oxolan-2-yl)methyl]morpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(oxolan-2-yl)methyl]morpholine hydrochloride is unique due to the presence of both the morpholine ring and the tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-[(Oxolan-2-yl)methyl]morpholine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring and an oxolane (tetrahydrofuran) moiety. This structural configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. For instance, derivatives of morpholine have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundActivity TypePathogens TargetedReference
Morpholine Derivative AAntibacterialStaphylococcus aureus
Morpholine Derivative BAntiviralInfluenza Virus
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells. Similar compounds have been shown to inhibit enzymes critical for microbial survival, thereby exerting their antimicrobial effects .

Case Studies

Several studies have explored the biological activities of morpholine derivatives:

  • Study on Antiviral Activity : A study demonstrated that morpholine derivatives could inhibit viral replication through interference with viral protein synthesis. This suggests potential therapeutic applications for this compound in treating viral infections .
  • Antimicrobial Efficacy : Another investigation assessed the efficacy of various morpholine derivatives against Escherichia coli and Candida albicans, showing promising results that warrant further exploration into the biological activity of this compound.

Research Findings

Recent advancements in drug design have highlighted the importance of oxolane-containing compounds in medicinal chemistry. For example, oxolane derivatives have been synthesized and evaluated for their potential as drug candidates with improved pharmacological profiles .

Table 2: Summary of Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibition of viral replication in vitro
Antimicrobial EfficacyEffective against E. coli and C. albicans
Drug Design InnovationsDevelopment of oxolane-based therapeutics

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-8(11-4-1)6-9-7-10-3-5-12-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYJTLBHVIJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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